

Addressing a Scientific Misnomer: The Case of MCI-225 and Dehydratase Function

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Compound of Interest

Compound Name: MCI-225 (dehydratase)

Cat. No.: B12362699

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A thorough investigation into the scientific literature reveals that the compound MCI-225 is not a dehydratase enzyme, nor is there established evidence of its direct modulation of dehydratase activity. The term "MCI-225 dehydratase" appears to be a misnomer originating from a commercial product listing. This technical guide will first clarify the true identity and function of MCI-225, then provide an in-depth overview of a representative dehydratase enzyme to fulfill the user's interest in this class of enzymes, adhering to the requested format for researchers, scientists, and drug development professionals.

Part 1: Unraveling MCI-225 - Structure and True Pharmacological Role

MCI-225 is a psychoactive compound with a well-defined chemical structure and pharmacological profile. It is scientifically known as 4-(2-fluorophenyl)-6-methyl-2-(1-piperaziny)thieno[2,3-d]pyrimidine[1][2].

Chemical Structure of MCI-225

Property	Value	Reference
Chemical Name	4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine	[1][2]
Molecular Formula	C17H17FN4S	[1]
CAS Number	99487-25-9 (for free base)	[1]
SMILES	<chem>CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F</chem>	[2]

Established Mechanism of Action

Contrary to the "dehydratase" label, MCI-225's biological activity is centered on the central nervous system. It functions as a selective noradrenaline (norepinephrine) reuptake inhibitor and a serotonin 5-HT₃ receptor antagonist[3]. This dual mechanism of action has been investigated for its potential antidepressant and anxiolytic effects. There is no peer-reviewed scientific literature that describes MCI-225 as having a dehydratase function or being an inhibitor of any known dehydratase enzyme.

The relationship between MCI-225's structure and its function lies in its ability to bind to the norepinephrine transporter (NET) and the 5-HT₃ receptor, which is determined by its thienopyrimidine core, fluorophenyl group, and piperazinyl moiety.

Part 2: A Technical Guide to a Representative Dehydratase - Dihydroxyacid Dehydratase (DHAD)

To address the user's core interest in dehydratase enzymes, we will now focus on a well-characterized example: Dihydroxyacid dehydratase (DHAD). This enzyme is essential in the biosynthesis of branched-chain amino acids in plants, bacteria, and fungi.

Structure and Function of Dihydroxyacid Dehydratase

Dihydroxyacid dehydratase (EC 4.2.1.9) is an enzyme that catalyzes the dehydration of 2,3-dihydroxyisovalerate to α -ketoisovalerate. This reaction is a critical step in the metabolic pathway leading to the synthesis of valine and isoleucine.

A key feature of DHAD is the presence of an iron-sulfur ([Fe-S]) cluster at its active site, which is crucial for its catalytic activity. The nature of this cluster can vary between species. For instance, the DHAD from *Escherichia coli* contains an oxygen-sensitive [Fe₄S₄] cluster, while the spinach and *Arabidopsis thaliana* DHADs possess a more oxygen-resistant [Fe₂S₂] cluster.

Quantitative Data on DHAD Activity

Note: The following data is representative and compiled from typical enzyme characterization studies. Specific values can vary based on experimental conditions.

Parameter	Value (for a representative plant DHAD)
Optimal pH	7.5 - 8.5
Optimal Temperature	30 - 40 °C
Michaelis Constant (Km) for 2,3-dihydroxyisovalerate	0.1 - 0.5 mM
Turnover number (kcat)	5 - 20 s ⁻¹
Catalytic Efficiency (kcat/Km)	1 x 10 ⁴ - 2 x 10 ⁵ M ⁻¹ s ⁻¹

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant DHAD

- **Gene Cloning:** The gene encoding DHAD is amplified via PCR from cDNA and cloned into an expression vector (e.g., pET-28a) with a His-tag.
- **Protein Expression:** The expression vector is transformed into a suitable *E. coli* strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.
- **Cell Lysis:** Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication on ice.

- **Purification:** The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole). The His-tagged DHAD is eluted with elution buffer (lysis buffer with 250 mM imidazole).
- **Dialysis:** The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

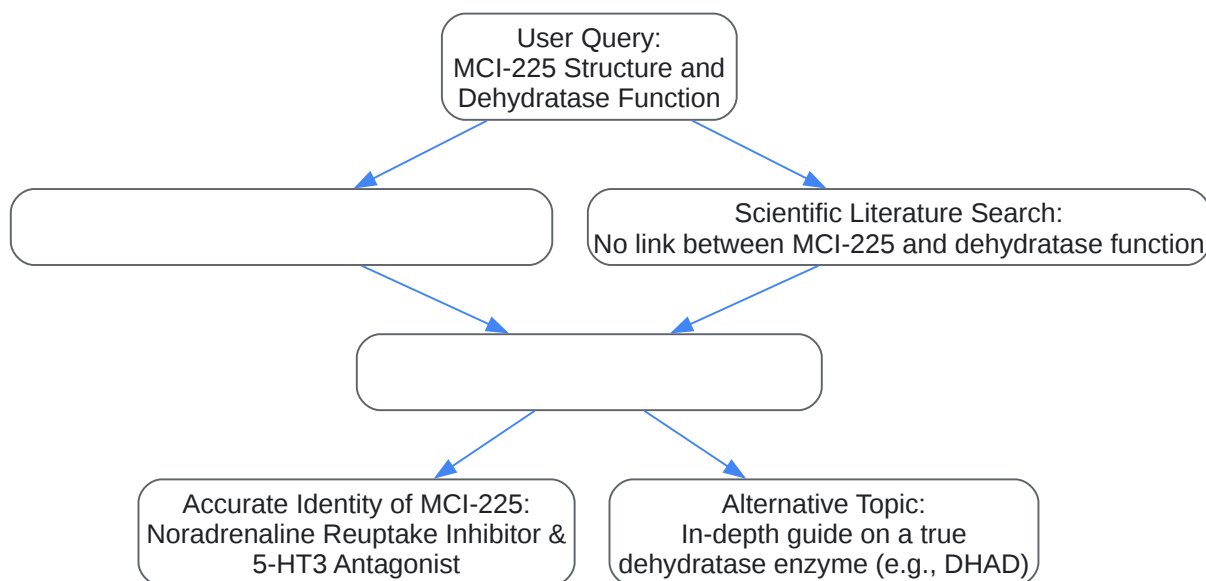
Protocol 2: DHAD Enzyme Activity Assay

This assay measures the formation of the product, α -ketoisovalerate, which can be detected spectrophotometrically after derivatization.

- **Reaction Mixture:** Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM $MgCl_2$, and 1 mM of the substrate (2,3-dihydroxyisovalerate).
- **Enzyme Addition:** The reaction is initiated by adding a known concentration of purified DHAD enzyme to the reaction mixture.
- **Incubation:** The reaction is incubated at 37°C for a set period (e.g., 10 minutes).
- **Reaction Quenching:** The reaction is stopped by adding 0.1% 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl. This reagent reacts with the keto-acid product to form a hydrazone.
- **Color Development:** After a 10-minute incubation at room temperature, 2.5 M NaOH is added to develop a colored product.
- **Measurement:** The absorbance of the resulting colored compound is measured at 550 nm. The concentration of the product is determined using a standard curve of α -ketoisovalerate.

Visualizations

Logical Relationship: From Misnomer to Clarification



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Caption: Logical workflow from the initial query to the clarification of the MCI-225 misnomer.

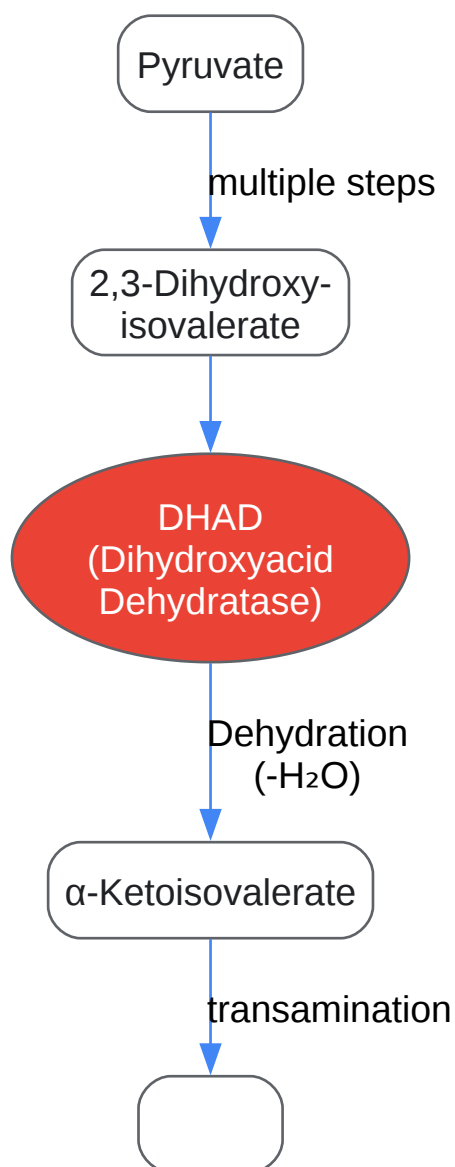
Experimental Workflow: DHAD Activity Assay



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Caption: Step-by-step workflow for the spectrophotometric assay of DHAD enzyme activity.

Signaling Pathway Context: Role of DHAD in Metabolism



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Caption: Simplified metabolic pathway showing the role of DHAD in valine biosynthesis.

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References

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